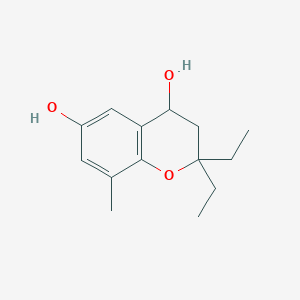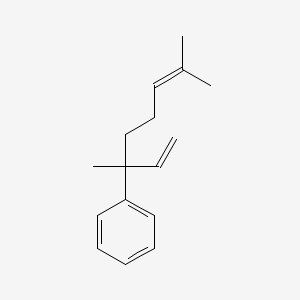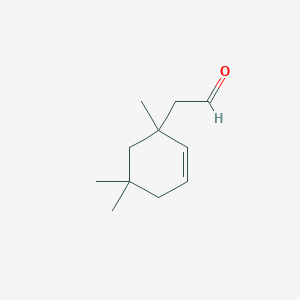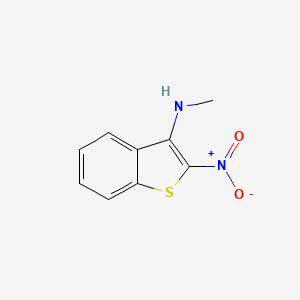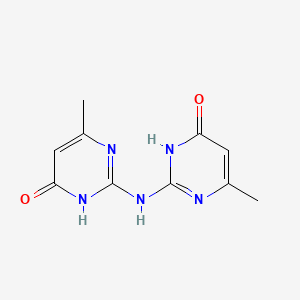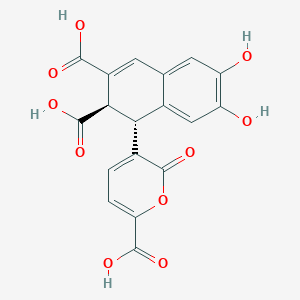
(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid is a complex organic compound with a unique structure that includes both pyran and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene core, followed by the introduction of the pyran ring and the carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and yield. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological targets suggest possible applications in the treatment of diseases such as cancer and inflammation.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R,2R)-1-(6-Carboxy-2-oxo-2H-pyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid include:
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological targets and unique reactivity in chemical transformations.
Propriétés
Numéro CAS |
171901-67-0 |
|---|---|
Formule moléculaire |
C18H12O10 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
(1R,2R)-1-(6-carboxy-2-oxopyran-3-yl)-6,7-dihydroxy-1,2-dihydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O10/c19-10-4-6-3-9(15(21)22)14(17(25)26)13(8(6)5-11(10)20)7-1-2-12(16(23)24)28-18(7)27/h1-5,13-14,19-20H,(H,21,22)(H,23,24)(H,25,26)/t13-,14-/m0/s1 |
Clé InChI |
ONWLJVMEYSBRMO-KBPBESRZSA-N |
SMILES isomérique |
C1=C(C(=O)OC(=C1)C(=O)O)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=C(C(=O)OC(=C1)C(=O)O)C2C(C(=CC3=CC(=C(C=C23)O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


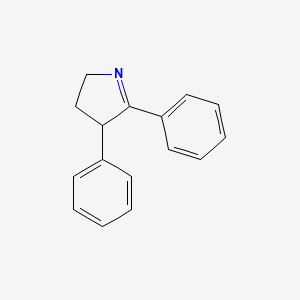
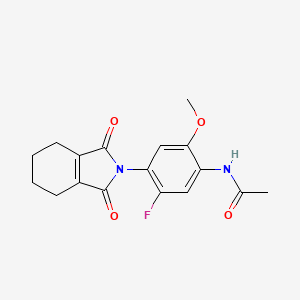
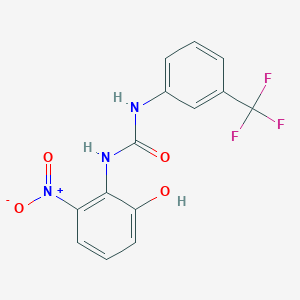
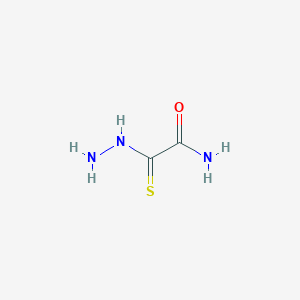
![Phosphonic acid, [(1R)-1-[(diphenylmethyl)amino]ethyl]-, dimethyl ester](/img/structure/B14278030.png)
![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)
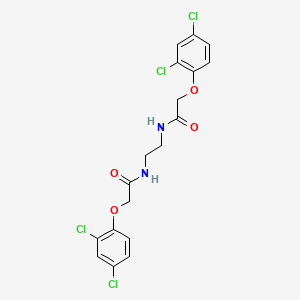
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
